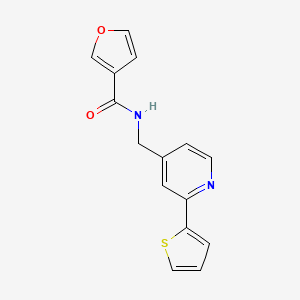

3-(4-méthoxyphényl)-N-(2-(4-(thiophène-2-yl)pipéridin-1-yl)éthyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

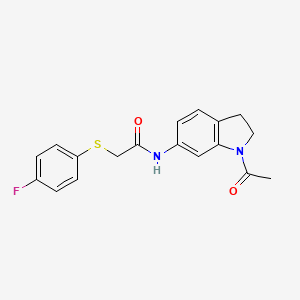

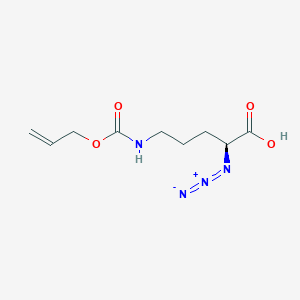

3-(4-methoxyphenyl)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)propanamide is a chemical compound that belongs to the class of piperidine derivatives. It is also known as MPPEP, and it has been extensively studied for its potential use in scientific research.

Applications De Recherche Scientifique

Inhibition de la Tyrosinase

1c: présente une puissante inhibition de la tyrosinase. La tyrosinase est une enzyme clé impliquée dans la synthèse de la mélanine. Dans une étude menée par Kim et al., 1c a démontré une forte inhibition compétitive contre la tyrosinase de champignon, avec des valeurs d'IC50 de 0,013 μM pour la tyrosine hydroxylase et de 0,93 μM pour la dopa oxydase . Cette propriété en fait un candidat potentiel pour le traitement des troubles de l'hyperpigmentation.

Propriétés Anti-Mélanogénèse

En tant qu'agent anti-mélanogénique, 1c réduit efficacement la teneur en mélanine. Il interagit directement avec les résidus de tyrosinase dans le site actif, inhibant la production de mélanine. Dans les cellules de mélanome B16F10, il a montré des effets dose-dépendants sur la mélanogénèse induite par l'α-MSH et l'IBMX .

Formulations Cosmétiques

Les sociétés cosmétiques peuvent envisager d'intégrer 1c dans des formulations éclaircissantes pour la peau. Sa capacité à réduire la production de mélanine pourrait conduire à des produits éclaircissants pour la peau efficaces et sûrs.

En résumé, 3-(4-méthoxyphényl)-N-(2-(4-(thiophène-2-yl)pipéridin-1-yl)éthyl)propanamide (1c) offre des perspectives prometteuses à la fois en recherche scientifique et dans les applications pratiques. Les chercheurs continuent d'explorer ses propriétés multiformes à des fins thérapeutiques et cosmétiques . 🌟

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2S/c1-25-19-7-4-17(5-8-19)6-9-21(24)22-12-15-23-13-10-18(11-14-23)20-3-2-16-26-20/h2-5,7-8,16,18H,6,9-15H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJRLVQVZYIBLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCCN2CCC(CC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

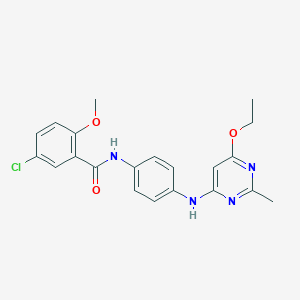

![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2500818.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzamide](/img/structure/B2500822.png)

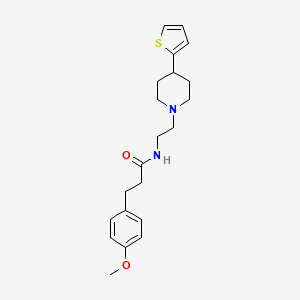

![1-Cyclohexyl-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2500830.png)

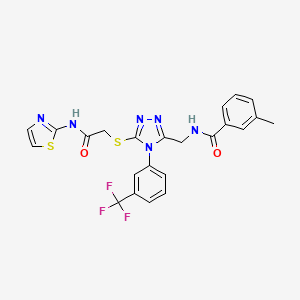

![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone](/img/structure/B2500835.png)